N1,N2-BIS(1,2,3,4-TETRAHYDROACRIDIN-9-YL)ETHANE-1,2-DIAMINE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N2-BIS(1,2,3,4-TETRAHYDROACRIDIN-9-YL)ETHANE-1,2-DIAMINE typically involves the reaction of 1,2-diaminoethane with 1,2,3,4-tetrahydroacridine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N1,N2-BIS(1,2,3,4-TETRAHYDROACRIDIN-9-YL)ETHANE-1,2-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N1,N2-BIS(1,2,3,4-TETRAHYDROACRIDIN-9-YL)ETHANE-1,2-DIAMINE has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases.
Industry: It may be used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N1,N2-BIS(1,2,3,4-TETRAHYDROACRIDIN-9-YL)ETHANE-1,2-DIAMINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- N1,N2-Dimethyl-N1,N2-bis(pyridin-2-ylmethyl)ethane-1,2-diamine
- N1,N2-Di-tert-butylethane-1,2-diamine
- N1-(quinolin-4-yl)ethane-1,2-diamine phenyl urea derivatives
Uniqueness
N1,N2-BIS(1,2,3,4-TETRAHYDROACRIDIN-9-YL)ETHANE-1,2-DIAMINE stands out due to its unique tetrahydroacridinyl groups, which confer distinct chemical and biological properties. These groups enhance its ability to form stable complexes with metal ions and interact with biological molecules, making it a valuable compound in various research fields .
Properties
IUPAC Name |
N,N'-bis(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4/c1-5-13-23-19(9-1)27(20-10-2-6-14-24(20)31-23)29-17-18-30-28-21-11-3-7-15-25(21)32-26-16-8-4-12-22(26)28/h1,3,5,7,9,11,13,15H,2,4,6,8,10,12,14,16-18H2,(H,29,31)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUKQAPOADCBKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCNC4=C5CCCCC5=NC6=CC=CC=C64 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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